molecular formula C10H10N2O3 B044154 5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one CAS No. 113207-59-3

5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No. B044154
M. Wt: 206.2 g/mol
InChI Key: JQKZSACVBHBOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of spiro compounds typically involves regio- and stereospecific assembly from simple precursors, employing one-pot procedures for efficiency. For example, the synthesis of dispiro[indoline-3,3′-pyrrolizine-1′,5′′-thiazolidine]s, which share a structural similarity with 5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, has been achieved with high regio- and stereoselectivity using simple starting materials in a one-pot procedure. This process is characterized by various modes of supramolecular assembly, depending on different combinations of hydrogen bonds (Romo et al., 2020).

Molecular Structure Analysis

The molecular structure of spiro compounds, including 5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, is often studied through spectroscopic and structural characterization techniques. The structure typically features contiguous stereogenic centers, which are crucial for its biological and chemical properties. The supramolecular assembly of these compounds can be influenced by the presence of various hydrogen bonding interactions, such as N—H⋯N, N—H⋯O, and C—H⋯S=C (Romo et al., 2020).

Chemical Reactions and Properties

Spiro compounds can undergo a variety of chemical reactions, depending on their functional groups and the conditions applied. For instance, the synthesis of related spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitriles demonstrates the versatility of spiro compounds in participating in one-pot, three-component condensation reactions in water, showcasing their chemical reactivity and potential for generating diverse molecular structures (Rahmati et al., 2012).

properties

IUPAC Name

5'-aminospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c11-6-1-2-8-7(5-6)10(9(13)12-8)14-3-4-15-10/h1-2,5H,3-4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKZSACVBHBOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)C3=C(C=CC(=C3)N)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390362
Record name 5'-AMINOSPIRO[1,3-DIOXOLANE-2,3'-INDOL]-2'(1'H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

CAS RN

113207-59-3
Record name 5'-AMINOSPIRO[1,3-DIOXOLANE-2,3'-INDOL]-2'(1'H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Reactant of Route 2
5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Reactant of Route 3
5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Reactant of Route 4
5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Reactant of Route 5
Reactant of Route 5
5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Reactant of Route 6
5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Citations

For This Compound
1
Citations
SMR De Dios - 2022 - search.proquest.com
Human serine racemase (hSR) is a pyridoxal 5’-phosphate (PLP)-dependent enzyme involved in the racemization and β-elimination of L-serine to give D-serine and pyruvate, …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.